Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
The synthesis of Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is advantageous due to its simplicity, high yield, and environmentally benign nature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: It can undergo substitution reactions, particularly at the methoxy and carboxylate groups.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with biological processes, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
- Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate
- Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
- Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications.
Biological Activity
Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate (MMIPC) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of MMIPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
MMIPC features a unique structure characterized by an imidazo[1,2-a]pyridine core with a methoxy group at the 8-position and a carboxylate ester at the 3-position. Its molecular formula is C10H10N2O3 with a molecular weight of approximately 206.20 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
Biological Activities
Research indicates that MMIPC exhibits significant biological activities, particularly in the following areas:
The precise mechanisms by which MMIPC exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Enzyme Inhibition : MMIPC may act as an inhibitor of specific enzymes involved in cancer progression and microbial growth. For instance, it has been suggested that similar compounds can inhibit protein kinases associated with oncogenic pathways.
- DNA Interaction : The ability to interact with DNA may also play a role in its anticancer activity. Compounds like MMIPC could potentially induce DNA damage leading to cell death.
Table 1: Summary of Biological Activities of this compound
Case Study: Anticancer Activity Evaluation
A study conducted on various imidazo[1,2-a]pyridine derivatives found that compounds structurally similar to MMIPC exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 15 μM for one derivative, suggesting that modifications at the methoxy position could enhance activity further .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-4-3-5-12-7(10(13)15-2)6-11-9(8)12/h3-6H,1-2H3 |
InChI Key |
OEZSTYFOALGRJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.